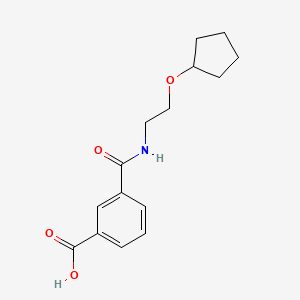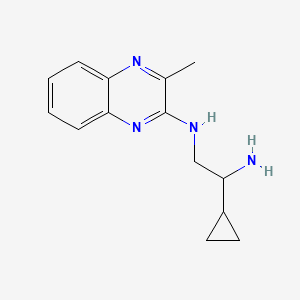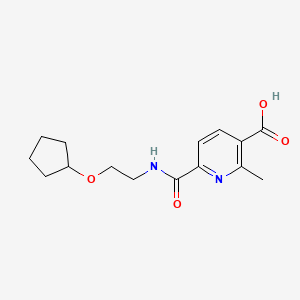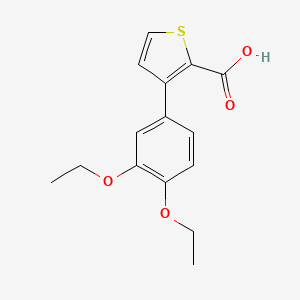
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, also known as CEBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CEBC is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of arylpropionic acid derivatives. It is a white solid that is soluble in organic solvents and has a molecular weight of 307.36 g/mol.
作用機序
The mechanism of action of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation.
実験室実験の利点と制限
One of the major advantages of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid is its high potency and selectivity for COX enzymes. It has been shown to be more potent than other arylpropionic acid derivatives such as ibuprofen and naproxen. 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid is its potential for hepatotoxicity, which has been observed in some animal studies.
将来の方向性
There are several future directions for research on 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid. One area of research is the development of novel formulations and delivery systems for 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, which could improve its pharmacokinetic properties and reduce the risk of hepatotoxicity. Another area of research is the investigation of the anticancer activity of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, and its potential for use in cancer therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, which could lead to the development of more potent and selective COX inhibitors.
合成法
The synthesis of 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid involves the reaction of 2-(cyclopentyloxy)ethylamine with 3-(carboxymethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid as a pure product. The synthesis method is straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. 3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid has also been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
3-(2-cyclopentyloxyethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(11-4-3-5-12(10-11)15(18)19)16-8-9-20-13-6-1-2-7-13/h3-5,10,13H,1-2,6-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZVZBLLFQAUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCNC(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)
![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)







![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)